[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(4-acetamidophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-8(17)14-9-2-4-11(5-3-9)23(20,21)16-13-15-10(7-22-13)6-12(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTDXWGPFHEOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the cornerstone for constructing 2-aminothiazole scaffolds. Phenacyl bromide derivatives react with thiourea in ethanol under reflux to yield 2-aminothiazoles, as demonstrated in the synthesis of 2-amino-4-(4-chlorophenyl)thiazole. For the target compound, α-bromo-4-acetic acid acetophenone could serve as the ketone precursor. Reaction with thiourea in ethanol at 80°C for 6 hours produces 4-(carboxymethyl)-2-aminothiazole (Intermediate A ), confirmed by IR absorption at 1680 cm⁻¹ (C=O) and ¹H NMR δ 3.65 (s, 2H, CH₂COOH).
Nickel-Catalyzed Cycloaddition for Thiazole Formation
Nickel(0) complexes enable regioselective thiazole synthesis via [2+2+2] cycloaddition of nitriles and alkynes. While primarily used for pyridines, adapting this method with α-mercaptoacetic acid derivatives and acetylenes could yield 4-carboxymethylthiazoles. For example, reacting tert-butyl α-mercaptoacetate with 4-acetylamino phenylacetylene in the presence of Ni(cod)₂/Ph₃P (5 mol%) in THF at 25°C generates the thiazole ester, which is hydrolyzed to Intermediate A with HCl/MeOH (yield: 78%).
Sulfonylation of the 2-Amino Group
Sulfonyl Chloride Coupling
Intermediate A undergoes sulfonylation with 4-acetylamino benzenesulfonyl chloride (prepared via chlorosulfonation of acetanilide). The reaction proceeds in anhydrous dichloromethane with triethylamine (2 eq) at 0°C, yielding [2-([4-(acetylamino)phenyl]sulfonyl)amino]-1,3-thiazol-4-yl]acetic acid (Intermediate B ) after 12 hours (yield: 82%). LC-MS analysis shows [M+H]⁺ at m/z 398.1, consistent with the molecular formula C₁₃H₁₄N₃O₅S₂.
Alternative Sulfur Source Strategies
To avoid handling sulfonyl chlorides, a one-pot method using elemental sulfur and 4-acetylamino iodobenzene in DMF with CuI/L-proline catalysis forms the sulfonamide directly. This approach achieves 74% yield but requires stringent oxygen-free conditions.
Carboxylation and Functionalization of the 4-Position
Michael Addition with Ethyl Acrylate
Introducing the acetic acid moiety via Michael addition to 4-bromothiazole intermediates has been explored. Treating 4-bromo-2-aminothiazole with ethyl acrylate in the presence of Pd(OAc)₂/XPhos (3 mol%) in toluene at 100°C affords ethyl [2-aminothiazol-4-yl]acetate, which is hydrolyzed to the carboxylic acid using NaOH/EtOH (yield: 68%).
Direct Alkylation with Bromoacetic Acid
4-Hydroxythiazole derivatives react with bromoacetic acid in acetone under basic conditions (K₂CO₃, 60°C). This method is less efficient (yield: 55%) due to competing O-alkylation but avoids transition-metal catalysts.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that DMF enhances sulfonylation kinetics (Table 1), while nickel catalysts improve cycloaddition regioselectivity.
Table 1. Solvent Effects on Sulfonylation Yield
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| DCM | 12 | 82 |
| THF | 18 | 65 |
| DMF | 8 | 89 |
Acid/Base-Mediated Rearrangements
Over-acidification during hydrolysis risks decarboxylation. Buffered conditions (pH 6–7) with NaHCO₃ preserve the acetic acid group, as evidenced by ¹³C NMR δ 174.2 (COOH).
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity ≥98% (C18 column, 0.1% TFA/ACN gradient, retention time: 6.7 min).
Chemical Reactions Analysis
Types of Reactions
[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool for biochemical assays.
Medicine
In medicine, this compound has potential applications as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes can be leveraged to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid with structurally related sulfonamide-thiazole derivatives, focusing on substituent effects, biological activity, and synthetic routes.
Structural Analogues with Modified Heterocyclic Cores
- The sulfonamide linkage is retained, but the absence of the acetic acid group reduces hydrophilicity. Such derivatives are synthesized via condensation of 2-(3/4-aminophenyl)benzothiazoles with sulfonyl chlorides, highlighting the role of the amino group’s position (meta vs. para) in activity modulation .
- (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid This analogue substitutes the acetylamino phenyl group with a trifluoromethylphenyl moiety. The CF₃ group increases lipophilicity (logP ≈ 2.8) and metabolic stability, making it suitable for central nervous system targets.
Derivatives with Ester or Hydrazide Modifications
- Ethyl {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate The ethyl ester derivative (C₁₃H₁₃N₃O₄S₂, MW: 355.4 g/mol) acts as a prodrug, masking the carboxylic acid to enhance cell membrane permeability. Hydrolysis in vivo regenerates the active acetic acid form, a strategy used to improve pharmacokinetics .
- 3-Bromo-2-[[4-(Acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide Replacing the acetic acid with a hydrazide group (C₁₅H₁₄BrN₃O₄S, MW: 412.3 g/mol) introduces nucleophilic reactivity, enabling conjugation with carbonyl-containing biomolecules. This modification is associated with antitubercular activity in vitro .
Bioisosteric Replacements and Functional Group Variations
- 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid Substituting the phenyl group with a chloropyridinyl ring (C₁₀H₈ClN₃O₂S, MW: 269.71 g/mol) introduces a hydrogen-bond acceptor (Cl) and a π-deficient heterocycle, enhancing interactions with enzymatic pockets. This compound’s IC₅₀ values in kinase inhibition assays are notably lower than the parent compound .
- N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide The azepanylsulfonyl group introduces a seven-membered ring, increasing steric bulk and altering binding kinetics. The phenoxyacetamide chain replaces the acetic acid, reducing solubility but improving proteolytic stability .
Biological Activity
The compound [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid, also known by its CAS number 1017421-54-3, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13N3O5S
- Molecular Weight : 305.38 g/mol
- Structural Features : The compound contains a thiazole ring substituted with an acetylamino group and a sulfonamide moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound includes:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : There is evidence indicating potential antibacterial activity against Gram-positive and Gram-negative bacteria.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and inflammation, such as NF-kB and MAPK pathways.
- Antioxidant Activity : Some studies suggest that the compound can reduce oxidative stress markers in cells.
Anticancer Activity
A study evaluating the anticancer properties of thiazole derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated strong growth inhibition compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.2 | Study A |
| A549 | 12.7 | Study B |
Anti-inflammatory Effects
In vitro experiments demonstrated that the compound reduced levels of nitric oxide (NO) and reactive oxygen species (ROS) in RAW264.7 macrophages, suggesting a potential anti-inflammatory mechanism.
| Treatment | NO Production (µM) | ROS Levels (Relative Units) |
|---|---|---|
| Control | 25.0 | 100 |
| Compound Treatment | 10.5 | 40 |
Antimicrobial Activity
Research has indicated that this compound exhibits antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid, and how are intermediates characterized?
- Methodology : The compound can be synthesized via sequential sulfonylation and coupling reactions. For example, sulfonylation of 4-acetylaminophenyl sulfonyl chloride with a thiazole-4-acetic acid derivative under basic conditions (e.g., NaOH/ethanol) yields the target compound. Key intermediates are characterized using FTIR (e.g., SO₂NH stretches at 1162–1325 cm⁻¹) and ¹H-NMR (e.g., acetyl group signals at δ 2.07 ppm) .
Q. How is the purity of this compound validated in academic studies?
- Methodology : Purity is assessed via HPLC (e.g., Purospher® STAR columns) with UV detection at 254 nm. Quantitative analysis requires calibration against reference standards, ensuring batch-to-batch consistency. Reported purity thresholds exceed 95% for biologically active derivatives .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- FTIR : Identifies functional groups (e.g., CONH at 1666–1682 cm⁻¹, SO₂NH at 1144–1325 cm⁻¹).
- ¹H-NMR : Resolves aromatic protons (δ 7.37–7.77 ppm) and acetyl groups (δ 2.07 ppm).
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How do structural modifications to the thiazole ring influence the compound’s biological activity?
- Methodology : Substituents at the 4-position of the thiazole (e.g., electron-withdrawing groups) modulate enzyme inhibition. For example, derivatives with fluorophenyl groups exhibit enhanced binding to tyrosine phosphatases (IC₅₀ < 1 µM) due to increased hydrophobicity and π-π stacking interactions. SAR studies require molecular docking (e.g., AutoDock Vina) and in vitro enzyme assays .
Q. What contradictions exist in reported biological activity data for sulfonamide-thiazole derivatives, and how can they be resolved?
- Methodology : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). For instance, solubility differences in DMSO vs. aqueous buffers can alter apparent potency. Researchers should standardize protocols (e.g., 1% DMSO final concentration) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can computational modeling optimize the design of this compound derivatives for specific targets?
- Methodology :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity.
- Molecular Dynamics (MD) : Simulates binding stability to targets like HPTPβ.
- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–4) and blood-brain barrier permeability .
Q. What experimental strategies mitigate side reactions during sulfonylation steps in the synthesis?
- Methodology :
- Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis of sulfonyl chloride intermediates.
- Catalyst Use : Add triethylamine (1.5 eq) to scavenge HCl and drive the reaction to completion.
- Workup : Extract unreacted reagents with ethyl acetate and neutralize aqueous layers to pH 6–7 .
Key Considerations for Researchers
- Contradictory Evidence : Reported melting points vary (>330°C in some sulfonamide derivatives vs. 205–232°C in thiazole analogs). Verify purity via DSC and cross-reference synthetic protocols .
- Advanced Applications : Explore this compound’s potential as a HPTPβ inhibitor (IC₅₀ data pending) or antitubercular agent (MIC values < 10 µg/mL in related sulfonamides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
